![molecular formula C13H14N4O3 B14871035 ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is a synthetic organic compound that features a unique structure combining an imidazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia.
Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling Reaction: The imidazole and pyridine rings are then coupled using a suitable coupling agent such as a phosphine or a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is unique due to its combined imidazole and pyridine structure. Similar compounds include:
Ethyl 2-((6-(1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Lacks the methyl group on the imidazole ring.
Methyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Has a methyl ester group instead of an ethyl ester group.
2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetic acid: Lacks the ester group, existing as a carboxylic acid.
These similar compounds highlight the versatility and potential modifications that can be made to the core structure to achieve different properties and applications.
特性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC名 |
ethyl 2-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)12(18)16-10-4-5-11(15-8-10)17-7-6-14-9(17)2/h4-8H,3H2,1-2H3,(H,16,18) |
InChIキー |
NFEZGZZRDNZPRB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=CN=C(C=C1)N2C=CN=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


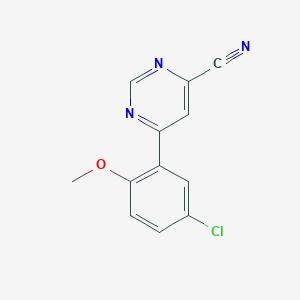
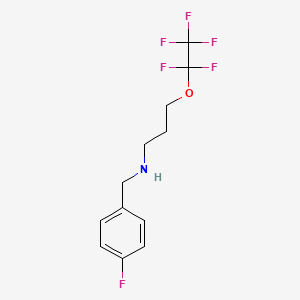
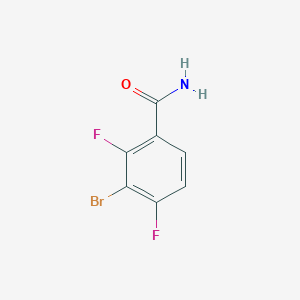
![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)
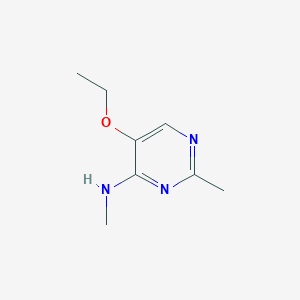
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)


![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)

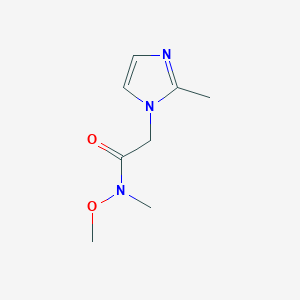

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
